3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine
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Overview
Description
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by an ethyl group at position 3, a 4-methylphenyl group at position 4, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-methylacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to altered cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine
- 4-(4-Methylphenyl)-1H-pyrazol-5-amine
- 3-Ethyl-1H-pyrazol-5-amine
Uniqueness
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is unique due to the presence of both the ethyl and 4-methylphenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other pyrazole derivatives .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-ethyl-4-(4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-11(12(13)15-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChI Key |
LBZVKAZEZNRWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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